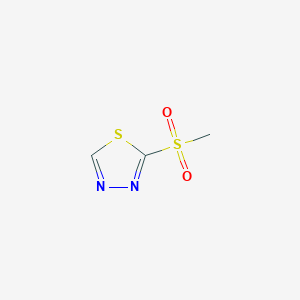

2-Methanesulfonyl-1,3,4-thiadiazole

Description

Historical Context and Evolution of 1,3,4-Thiadiazole (B1197879) Chemistry

The chemistry of 1,3,4-thiadiazoles has a rich history dating back to the late 19th century, with its development being closely linked to the discovery of hydrazine (B178648) and its derivatives. Early synthetic work laid the foundation for a wide array of synthetic methodologies that have evolved over the decades. japsonline.com The initial syntheses were often one-pot reactions, and modern chemistry has further refined these processes, including the use of milder reagents and the development of multi-component reactions to build complexity efficiently. encyclopedia.pubnih.gov The continuous evolution of synthetic strategies has made a vast number of substituted 1,3,4-thiadiazoles accessible for research. organic-chemistry.org

Structural Significance of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring possesses a unique combination of structural features that contribute to its chemical and biological importance. It is an aromatic system, which imparts significant stability. isres.org The presence of three heteroatoms (one sulfur and two nitrogen atoms) makes the ring electron-deficient, influencing its reactivity and intermolecular interactions. This electron-deficient nature, coupled with the presence of nitrogen atoms that can act as hydrogen bond acceptors, allows the thiadiazole scaffold to interact with various biological targets. isres.org

A key aspect of the 1,3,4-thiadiazole ring's significance is its role as a bioisostere. It is considered a bioisosteric equivalent of pyrimidine (B1678525) and pyridazine, which are components of nucleic acids. nih.gov This similarity allows thiadiazole derivatives to mimic these natural structures and interfere with biological pathways, such as DNA replication, which is a key mechanism for some of its observed anticancer activities.

Overview of Research Domains for Thiadiazole Derivatives

The research applications for 1,3,4-thiadiazole derivatives are extensive and continue to expand. The inherent biological activity of the scaffold has led to its exploration in numerous areas of medicinal chemistry. Derivatives have been investigated for a wide spectrum of pharmacological activities, including:

Antimicrobial activity: Against bacteria and fungi. nih.govnih.gov

Anticancer activity: Exhibiting cytotoxicity against various cancer cell lines. nih.gov

Carbonic anhydrase inhibition: A well-established application, with some derivatives being used clinically as diuretics. nih.govnih.govrsc.org

Anti-inflammatory, anticonvulsant, and antidepressant properties. japsonline.com

Beyond medicine, 1,3,4-thiadiazole derivatives are also investigated in agricultural science as potential bactericides and fungicides to protect crops. acs.orgacs.org

Rationale for Investigating 2-Methanesulfonyl-1,3,4-thiadiazole (B6238070) and its Analogues

The investigation into This compound and its analogues is driven by the strategic combination of the proven 1,3,4-thiadiazole scaffold with a sulfonyl group. The sulfonyl moiety (-SO₂-) is a strong electron-withdrawing group and a versatile functional handle that can significantly modulate the physicochemical and biological properties of the parent molecule.

The introduction of a methanesulfonyl group at the 2-position of the 1,3,4-thiadiazole ring is expected to enhance the electron-deficient nature of the heterocyclic system. This can influence its reactivity and its ability to participate in non-covalent interactions with biological macromolecules. Furthermore, the sulfonyl group is a key pharmacophore in many established drugs, known for its ability to act as a hydrogen bond acceptor.

Research into analogues, such as those with additional substitutions at the 5-position, aims to explore the structure-activity relationships and optimize properties for specific applications. For example, the presence of a trifluoromethyl group in 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole can increase lipophilicity and metabolic stability. cymitquimica.com Similarly, the incorporation of a phenyl group in 2-methylsulfonyl-5-phenyl-1,3,4-thiadiazole introduces further possibilities for molecular interactions and synthetic diversification. chemsrc.com A primary area of interest for such sulfonyl-containing thiadiazoles is their potential as potent and selective enzyme inhibitors, particularly targeting carbonic anhydrases. nih.govnih.gov The development of these analogues allows for a systematic exploration of how different substituents on the thiadiazole core influence biological activity, leading to the identification of lead compounds for drug discovery and agrochemical development. nih.govacs.org

Compound Data Tables

Table 1: Investigated this compound Analogues

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | 27603-25-4 | C₄H₃F₃N₂O₂S₂ |

| 2-methylsulfonyl-5-phenyl-1,3,4-thiadiazole | 86738-35-4 | C₉H₈N₂O₂S₂ |

Table 2: General Classes of Investigated Thiadiazole Derivatives

| Compound Class | Key Features | Research Focus |

|---|---|---|

| 1,3,4-Thiadiazole-Thiazolidinone Hybrids | Combined heterocyclic systems | Carbonic Anhydrase Inhibition, Anticancer |

| 1,3,4-Thiadiazole Sulfonyl Thioureas | Contains sulfonyl and thiourea (B124793) moieties | Antibacterial, Antifungal |

| 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids | Flavonoid structure with sulfonyl-thiadiazole | Agricultural Bactericides and Fungicides |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N2O2S2 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

2-methylsulfonyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C3H4N2O2S2/c1-9(6,7)3-5-4-2-8-3/h2H,1H3 |

InChI Key |

KQTRCRUKXOHDBA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=NN=CS1 |

Origin of Product |

United States |

Iii. Chemical Derivatization and Structural Modification Strategies for 2 Methanesulfonyl 1,3,4 Thiadiazole

Substitution at the C-5 Position of the Thiadiazole Ring

The C-5 position of 2-Methanesulfonyl-1,3,4-thiadiazole (B6238070) is ripe for functionalization. The adjacent sulfonyl group renders the C-5 proton acidic and makes the ring susceptible to a range of substitution reactions. These modifications are crucial for developing new analogues with diverse chemical and physical properties.

The introduction of a halogen atom, typically bromine or chlorine, at the C-5 position is a strategic first step for further derivatization, as the halogen can serve as a versatile leaving group for cross-coupling and nucleophilic substitution reactions. While direct halogenation of this compound is not extensively documented, established methods for related thiadiazoles are applicable. For instance, 2-amino-substituted 1,3,4-thiadiazoles are known to react with bromine in acetic acid to yield the corresponding 5-bromo derivatives. researchgate.net Radical halogenation is another potential pathway to introduce chloro or bromo substituents. researchgate.net

Given the electron-deficient nature of the thiadiazole ring in the target molecule, these electrophilic and radical halogenation methods provide a viable route to produce 2-Methanesulfonyl-5-halo-1,3,4-thiadiazoles, which are key intermediates for subsequent modifications.

A pivotal strategy for creating structural diversity is the introduction of aryl and heteroaryl groups at the C-5 position. The most effective and widely used method for this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net This reaction typically involves the coupling of a C-5 halogenated thiadiazole with an appropriate aryl- or heteroarylboronic acid.

The general two-step sequence is as follows:

Halogenation: Introduction of a bromine or iodine atom at the C-5 position of this compound.

Suzuki-Miyaura Coupling: Reaction of the resulting 2-Methanesulfonyl-5-halo-1,3,4-thiadiazole with a boronic acid in the presence of a palladium catalyst and a base.

Studies on other thiadiazole systems, such as 3,5-dichloro-1,2,4-thiadiazole, have demonstrated the efficiency of this approach, where selective coupling at one of the chloro-positions can be achieved by controlling reaction conditions. nih.govresearchgate.net A variety of palladium catalysts and bases can be employed, allowing for the introduction of a wide array of aromatic and heteroaromatic systems. rsc.orgresearchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Thiadiazoles

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | nih.govresearchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole | Heteroaryl boronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Two-phase system | 2,5-bis(4-heteroarylphenyl)-1,3,4-thiadiazole | researchgate.net |

| 5-Amino-3-bromo-1,2,4-thiadiazole | Arylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 5-Amino-3-aryl-1,2,4-thiadiazole | nih.gov |

The formation of an amide bond at the C-5 position introduces a key functional group capable of forming hydrogen bonds, which is significant for applications in medicinal chemistry and materials science. A common synthetic route to achieve this involves creating a carboxylic acid functionality at the C-5 position, followed by a standard amide coupling reaction.

This can be conceptualized as a two-step process:

Carboxylation: The C-5 position of this compound can be carboxylated, likely through a sequence of lithiation followed by quenching with carbon dioxide. The synthesis of related thiadiazole-5-carboxylic acids supports the feasibility of this approach. mdpi.com

Amide Coupling: The resulting this compound-5-carboxylic acid can then be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU) to yield the desired amide derivatives.

An alternative pathway involves the synthesis of 2-Methanesulfonyl-5-amino-1,3,4-thiadiazole, which can then be acylated with various acyl chlorides or carboxylic acids. The synthesis of related N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)benzamide from the corresponding 2-amino precursor demonstrates the viability of this acylation strategy on the methanesulfonyl-thiadiazole scaffold.

Beyond palladium-catalyzed arylations (covered in 3.1.2), direct C-H alkylation and arylation represent an atom-economical approach to functionalize the C-5 position. The electron-withdrawing sulfonyl group enhances the acidity of the C-5 proton, facilitating its removal by a suitable base. The resulting thiadiazolyl anion can then act as a nucleophile, reacting with various electrophiles like alkyl halides to form C-C bonds. researchgate.net

The alkylation of sulfur atoms in mercapto-thiadiazoles is a well-established reaction, often serving as a method to build more complex structures. mdpi.commdpi.com While direct C-alkylation of the thiadiazole ring is less documented, the underlying principle of deprotonation followed by electrophilic trapping is a fundamental concept in heterocyclic chemistry and is expected to be a viable strategy for this compound.

Modifications of the Methanesulfonyl Group

While derivatization at the C-5 position is more common, modification of the methanesulfonyl group at C-2 offers another avenue for structural diversification, enabling the exploration of analogues with different steric and electronic profiles.

Replacing the methanesulfonyl group with an arylsulfonyl moiety can significantly alter the molecule's properties. A robust and general method to synthesize 2-arylsulfonyl-1,3,4-thiadiazoles involves the oxidation of the corresponding 2-arylthio-1,3,4-thiadiazole precursors. nih.gov

This synthetic strategy typically involves a two-step process starting from a common intermediate like 2-chloro-5-substituted-1,3,4-thiadiazole:

Thioether Formation: Nucleophilic substitution of the chlorine atom with a variety of thiophenols (aryl thiols) yields a series of 2-arylthio-1,3,4-thiadiazole derivatives.

Oxidation: The resulting thioethers are then oxidized to the corresponding arylsulfonyl derivatives using a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

This method allows for the synthesis of a library of 2-arylsulfonyl-1,3,4-thiadiazoles, providing a range of analogues to the parent 2-methanesulfonyl compound. Research on 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles has shown this to be a high-yielding and versatile approach. nih.gov

Table 2: Synthesis of Arylsulfonyl Heterocycles via Oxidation

| Thioether Precursor | Oxidizing Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-thioaryl-5-aryl-1,3,4-oxadiazoles | m-CPBA | DCM | 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | 65-85% | nih.gov |

| 2-(substituted thio)-5-(trifluoromethyl)-1,3,4-thiadiazole | Hydrogen Peroxide / Catalyst | Toluene | 2-(substituted sulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole | ~65% | epo.org |

Scaffold Hybridization and Conjugation with Other Pharmacophores

Molecular hybridization involves the covalent linking of two or more pharmacophores to generate a single molecular entity. For the 1,3,4-thiadiazole (B1197879) scaffold, this has been achieved by integrating it with various heterocyclic and aromatic systems, including flavonols, imidazo (B10784944) and triazolo systems, and by incorporating functionalities like azo groups to create extended conjugated systems.

Flavonoids, a class of natural products, are known for their diverse biological activities and structural diversity. nih.gov Hybridizing the 1,3,4-thiadiazole moiety, particularly as a 5-sulfonyl-1,3,4-thiadiazole derivative, with the flavonol scaffold has been explored to develop novel compounds. nih.govnih.gov The synthetic strategy generally involves preparing the flavonol and thiadiazole precursors separately, followed by their conjugation.

One synthetic route involves the initial synthesis of flavonol intermediates and 5-substituted-1,3,4-thiadiazole intermediates. nih.gov Novel flavonol derivatives containing a 1,3,4-thiadiazole group were synthesized by first obtaining the respective intermediates. nih.gov For instance, intermediate 1 (a thiadiazole derivative) can be synthesized from substituted thionylhydrazine and carbon disulfide, while intermediate 2 (a chalcone (B49325) derivative) is formed through a hydroxyl aldehyde condensation reaction between a substituted 2-hydroxyacetophenone (B1195853) and a substituted benzaldehyde (B42025) under alkaline conditions. nih.gov These intermediates are then reacted to form the final hybrid molecules. A series of 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids were designed and synthesized to evaluate their potential as bactericides and fungicides. nih.gov The bioassay results indicated that many of these compounds displayed significant inhibitory effects against various phytopathogenic microorganisms. nih.gov

The research findings highlight the potential of these hybrid molecules. For example, compound Y18, a flavonol derivative incorporating a 1,3,4-thiadiazole moiety, demonstrated potent antifungal activity against Botrytis cinerea. nih.gov Similarly, certain 5-sulfonyl-1,3,4-thiadiazole-substituted flavonoids showed remarkable antibacterial activity against Xanthomonas oryzae pv. oryzae and potent inhibitory action against Rhizoctonia solani. nih.gov

Table 1: Examples of Flavonol-Thiadiazole Hybrids and Research Findings

| Compound ID | Target Organism | Finding | Reference |

|---|---|---|---|

| Y18 | Botrytis cinerea | Exhibited an EC50 value of 2.4 µg/mL, superior to the commercial fungicide azoxystrobin. nih.gov | nih.gov |

| Compound 2 (sulfonyl-flavonoid) | Rhizoctonia solani | Displayed the most effective inhibitory potency with an EC50 of 0.41 µg/mL. nih.gov | nih.gov |

| Compound 49 (sulfonyl-flavonoid) | Rhizoctonia solani | Showed high efficacy with an EC50 value of 0.28 µg/mL. nih.gov | nih.gov |

Fused heterocyclic systems incorporating the 1,3,4-thiadiazole ring are a significant area of research. The hybridization with imidazo and triazolo rings has led to the development of imidazo[2,1-b] nih.govmdpi.comthiadiazoles and mdpi.comepo.orgtriazolo[3,4-b] nih.govmdpi.comthiadiazines, among others. nih.govresearchgate.net

Imidazo[2,1-b] nih.govmdpi.comthiadiazoles: These fused systems are typically synthesized by reacting 2-amino-5-substituted-1,3,4-thiadiazoles with α-haloketones, such as phenacyl bromides, in a suitable solvent like ethanol. researchgate.net This reaction leads to the formation of the fused bicyclic system. A variety of substituents can be introduced on both the thiadiazole and the newly formed imidazole (B134444) ring, allowing for the creation of a diverse library of compounds. researchgate.netresearchgate.net For instance, a series of 2-(4-methylbenzyl)-5,6-substituted-imidazo[2,1-b] nih.govmdpi.comthiadiazole derivatives have been synthesized and characterized. researchgate.net These compounds have been investigated for various biological activities, including their potential as inhibitors of focal adhesion kinase (FAK) phosphorylation. nih.gov

mdpi.comepo.orgTriazolo[3,4-b] nih.govmdpi.comthiadiazoles/thiadiazines: The synthesis of these fused triazolo systems often starts from 4-amino-3-mercapto-1,2,4-triazoles. nih.govnih.gov These precursors contain the necessary nucleophilic centers (amino and mercapto groups) to react with various bielectrophiles, leading to the formation of the fused ring system. For example, cyclocondensation with phenacyl bromides or other α-halo compounds is a common strategy to access the mdpi.comepo.orgtriazolo[3,4-b] nih.govmdpi.comthiadiazine scaffold. nih.gov This approach allows for significant structural diversity. nih.gov Researchers have successfully synthesized nineteen 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives and evaluated their antimicrobial properties. nih.gov

Table 2: Synthetic Strategies for Imidazo- and Triazolo-Thiadiazole Hybrids

| Hybrid System | Starting Materials | Key Reaction Type | Reference |

|---|---|---|---|

| Imidazo[2,1-b] nih.govmdpi.comthiadiazoles | 2-Amino-1,3,4-thiadiazoles, α-haloketones (e.g., phenacyl bromides) | Cyclocondensation | researchgate.netresearchgate.net |

| mdpi.comepo.orgTriazolo[3,4-b] nih.govmdpi.comthiadiazines | 4-Amino-3-mercapto-1,2,4-triazoles, bielectrophiles (e.g., phenacyl bromides, α-bromoacetates) | Cyclocondensation | nih.gov |

The incorporation of an azo group (–N=N–) to link the 1,3,4-thiadiazole ring with other aromatic systems is a well-established strategy for creating highly conjugated molecules, primarily investigated as dyes. nih.govnih.gov These compounds, known as 2-arylazo-5-aryl-1,3,4-thiadiazoles, are synthesized through a conventional diazotization-coupling sequence. nih.govchemmethod.com

The synthesis begins with the preparation of 2-amino-5-aryl-1,3,4-thiadiazole precursors. nih.govchemmethod.com These precursors are then subjected to diazotization. This involves reacting the primary heteroaromatic amine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like sulfuric acid, at low temperatures (0–5 °C). nih.govchemmethod.com The resulting diazonium salt is then coupled with an electron-rich aromatic compound, such as aniline (B41778), N,N-dimethylaniline, or phenol (B47542), to yield the final azo-thiadiazole derivative. nih.gov This modular synthesis allows for the creation of a wide array of dyes with varying colors and properties by changing the substituents on both the thiadiazole and the coupling component. nih.govresearchgate.net

Table 3: Synthesis of 1,3,4-Thiadiazole Azo Derivatives

| Step | Description | Reagents | Reference |

|---|---|---|---|

| 1. Precursor Synthesis | Formation of 2-amino-5-aryl-1,3,4-thiadiazoles from thiosemicarbazides or acid hydrazides. | Thiosemicarbazides, aromatic acids, dehydrating agents (e.g., H₂SO₄) | nih.govchemmethod.com |

| 2. Diazotization | Conversion of the 2-amino group on the thiadiazole to a diazonium salt. | Sodium nitrite (NaNO₂), strong acid (e.g., H₂SO₄, HCl), low temperature (0-5 °C) | nih.govchemmethod.com |

| 3. Azo Coupling | Reaction of the diazonium salt with an aromatic coupling component. | Electron-rich aromatics (e.g., aniline, phenol, N,N-dimethylaniline) | nih.govnih.gov |

Iv. Spectroscopic and Analytical Characterization Methodologies in Thiadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1,3,4-thiadiazole (B1197879) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide detailed information about the chemical environment of individual atoms within the molecule. mdpi.comnih.gov

In the ¹H NMR spectrum of 1,3,4-thiadiazole derivatives, the chemical shifts of protons provide clues about their location. For instance, protons on the thiadiazole ring itself have characteristic chemical shifts. In derivatives of 2-amino-5-aryl-1,3,4-thiadiazole, protons on the associated benzene (B151609) rings typically appear in the range of 6.74–8.40 ppm. mdpi.com The protons of a methylsulfonyl group (CH₃SO₂) would be expected to appear as a singlet in a specific region of the spectrum.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the 1,3,4-thiadiazole ring exhibit characteristic signals, typically in the range of 164–181 ppm. mdpi.com The carbon of the methyl group in the methanesulfonyl substituent would also have a distinct chemical shift.

Table 1: Representative NMR Data for 1,3,4-Thiadiazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Amino-5-(4-t-butylphenyl)-1,3,4-thiadiazole | 1.29 (s, 9H, C(CH₃)₃), 7.35 (s, 2H, NH₂), 7.48 (d, 2H), 7.67 (d, 2H) | 30.8, 34.5, 125.8, 126.0, 128.3, 152.2, 156.3, 168.1 |

| 4-(5-(1-hydrazonoethyl)-2-imino-1,3,4-thiadiazol-3(2H)-yl)benzenesulfonamide | 2.50 (s, 3H, CH₃), 7.45 (s, 2H, SO₂NH₂), 7.92 (d, 2H), 8.18 (d, 2H), 9.62 (s, 1H, NH) | 24.88 (CH₃), 189.83 (C=O), other aromatic signals |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. mdpi.comsid.ir For 2-Methanesulfonyl-1,3,4-thiadiazole (B6238070), the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl (SO₂) group, the C=N and C-S bonds within the thiadiazole ring, and the C-H bonds of the methyl group.

The stretching vibrations of the SO₂ group typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The C=N stretching vibration of the thiadiazole ring is often observed around 1600-1500 cm⁻¹. jocpr.com The C-S stretching vibration within the ring can be found at lower wavenumbers. sid.ir

Table 2: Typical IR Absorption Frequencies for Functional Groups in 1,3,4-Thiadiazole Derivatives

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H (amine) | 3400–3100 |

| C-H (aromatic) | 3100–3000 |

| C-H (aliphatic) | 3000–2850 |

| C=O (carbonyl) | 1700-1680 |

| C=N (imine/thiadiazole ring) | 1620-1587 |

| SO₂ (sulfonyl) | 1350-1300 (asymmetric), 1160-1120 (symmetric) |

| C-S (thiadiazole ring) | Below 700 |

This table provides general ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for gaining insight into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the elemental composition of the molecule. mdpi.comnih.gov

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The thiadiazole ring can undergo characteristic cleavage patterns, and the loss of fragments such as SO₂ or CH₃ can be observed. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. mdpi.com

V. Computational Chemistry and Molecular Modeling Studies of 2 Methanesulfonyl 1,3,4 Thiadiazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of 2-methanesulfonyl-1,3,4-thiadiazole (B6238070) derivatives. epstem.nettrdizin.gov.tr These calculations help in understanding the molecule's geometry, stability, and reactivity.

Molecular Electrostatic Potential (MEP) analysis is a critical computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of varying electron potential on the molecular surface.

Negative Potential Regions (Red/Yellow): These areas are characterized by high electron density, typically around electronegative atoms like oxygen and nitrogen. trdizin.gov.trnih.gov They represent the most likely sites for electrophilic attack. In derivatives of 1,3,4-thiadiazole (B1197879), negative potentials are often located over the nitrogen atoms of the thiadiazole ring and the oxygen atoms of the sulfonyl group. trdizin.gov.tr

Positive Potential Regions (Blue): These regions have lower electron density and are susceptible to nucleophilic attack. nih.gov

Zero Potential Regions (Green): These areas represent neutral potential. nih.gov

By analyzing the MEP surface, chemists can predict how a molecule will interact with a biological receptor, identifying key areas for hydrogen bonding and other non-covalent interactions. trdizin.gov.tr

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. epstem.net

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor.

LUMO: This orbital functions as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

Energy Gap (ΔE): The HOMO-LUMO energy gap is an indicator of molecular stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. epstem.net Conversely, a small energy gap is associated with higher reactivity.

Quantum chemical studies on 1,3,4-thiadiazole derivatives have calculated these parameters to correlate electronic structure with observed biological activities. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for Thiadiazole Derivatives Note: The values below are illustrative and depend on the specific derivative and computational method used.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenyl-1,3,4-thiadiazole | -6.5 to -7.5 | -1.0 to -2.0 | 4.5 to 6.5 |

| Benzimidazole-thiadiazole | -6.8 to -7.2 | -1.5 to -2.5 | 4.3 to 5.7 |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological effects. researchgate.netnih.gov This is achieved by systematically modifying the molecular structure and observing the corresponding changes in activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com In these studies, various molecular descriptors (physicochemical, topological, electronic) are calculated for a set of molecules and correlated with their measured activity using statistical methods like Multiple Linear Regression (MLR). researchgate.netelsevierpure.com

For 1,3,4-thiadiazole derivatives, QSAR models have been developed to predict activities such as anticancer and antimicrobial effects. nih.govelsevierpure.com These models help in understanding which properties are crucial for activity. For example, a QSAR study on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors found that a tetra-parametric model could effectively predict inhibitory activity. researchgate.net Another study on coumarin-thiadiazole hybrids as antiproliferative agents generated a model with a high correlation coefficient (r² = 0.93), indicating its predictive power. elsevierpure.com

Table 2: Examples of QSAR Models for 1,3,4-Thiadiazole Derivatives

| Target Activity | Model Statistics | Key Descriptors | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX Inhibition | r = 0.6931 (single descriptor) | Polarizability | researchgate.net |

| Antiproliferative (MCF-7, PC3) | r² = 0.93, q² = 0.92 | Topological, Electronic | elsevierpure.com |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. google.com Molecules are aligned in a 3D grid, and the interaction energies with a probe atom are calculated at each grid point. These values serve as descriptors to build a statistical model, often using Partial Least Squares (PLS) analysis. google.comscholarscentral.com

The results are visualized as 3D contour maps, which highlight regions where modifications to the steric or electrostatic fields would likely increase or decrease biological activity. nih.gov

Steric Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Maps: Blue contours mark areas where positive charges are favorable, and red contours show where negative charges increase activity.

CoMFA studies on 1,3,4-thiadiazole and other benzimidazole (B57391) derivatives have provided valuable insights for designing new compounds with improved potency. scholarscentral.comnih.gov For instance, a CoMFA model for trichomonicidal benzimidazole derivatives yielded high correlation coefficients (r² = 0.936, q² = 0.634), and the resulting contour maps suggested that substituents at specific positions are crucial for activity. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation and conformation of a ligand when bound to a receptor's active site. ajgreenchem.com The output includes a docking score, which estimates the binding affinity, and a detailed view of intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netajgreenchem.com Docking studies on 1,3,4-thiadiazole derivatives have been performed against various targets, including DNA gyrase, epidermal growth factor receptor (EGFR), and mushroom tyrosinase, revealing key binding modes and affirming their potential as inhibitors. elsevierpure.comnih.govnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often used to assess the stability of the predicted ligand-protein complex over time. nih.govajgreenchem.com These simulations model the atomic movements of the system, providing insights into the dynamic nature of the binding and the conformational changes that may occur. nih.gov MD simulations have been used to confirm the stability of complexes between 1,3,4-thiadiazole derivatives and their target proteins, supporting the interactions predicted by docking. nih.govnih.gov For example, a 100 ns MD simulation of a benzimidazole-thiadiazole derivative bound to DNA gyrase was used to validate the stability of the binding interactions. nih.gov

Ligand-Protein Interaction Profiling

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. These studies reveal the specific amino acid residues and the nature of the intermolecular forces that stabilize the ligand-protein complex.

A key interaction observed in several studies involves the nitrogen atoms of the 1,3,4-thiadiazole ring. For instance, in the active site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), the nitrogen-nitrogen group of the thiadiazole moiety has been shown to form hydrogen bonds with the amino acid residue ASN923. nih.gov Similarly, computational studies targeting the Pim-1 kinase, a protein implicated in cancer, have highlighted the formation of crucial hydrogen bonds between the thiadiazole derivatives and the vital amino acid LYS67. researchgate.net In the context of antibacterial research, derivatives have been observed to form hydrogen bonds with residues such as Arg 108 and Pro 47 within the ThiM enzyme of Klebsiella pneumoniae. nih.gov

Beyond hydrogen bonding, other interactions play a significant role. Pi-sulphur interactions have been noted between the pi system of the thiadiazole ring and the sulfur-containing amino acid Cys 200. nih.gov Hydrophobic interactions are also critical for stable binding. Studies on the estrogen receptor have identified hydrophobic contacts between thiadiazole derivatives and residues like ALA350 and LEU525. biointerfaceresearch.com In another example, hydrophobic pockets formed by residues such as Leu 23, Ala 48, Val 50, and Phe 59 stabilize the binding of these compounds. nih.gov The sulfonyl group, characteristic of this compound, can also participate in forming stable interactions within the binding pocket of target enzymes. nih.gov

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR-2 | ASN923 | Hydrogen Bond | nih.gov |

| Pim-1 Kinase | LYS67 | Hydrogen Bond | researchgate.net |

| Klebsiella pneumoniae ThiM | Arg 108, Pro 47 | Hydrogen Bond | nih.gov |

| Cys 200 | Pi-Sulphur Interaction | ||

| Estrogen Receptor | GLU353 | Hydrogen Bond | biointerfaceresearch.com |

| ALA350, LEU525 | Hydrophobic Interaction | ||

| Protein 5ZMA | ILE-267, LYS-494 | Water Bridges, Hydrogen Bonds | physchemres.org |

Binding Affinity Predictions with Target Proteins

Binding affinity prediction is a cornerstone of computational drug design, quantifying the strength of the interaction between a ligand and its protein target. This is often expressed as a docking score (in kcal/mol) or a predicted inhibitory concentration (IC50). Lower docking scores indicate stronger binding.

Derivatives of 1,3,4-thiadiazole have been evaluated against a range of biological targets, demonstrating significant binding affinities. In studies targeting the estrogen receptor for breast cancer, derivatives showed high g-scores of -9.36 and -8.85 kcal/mol. biointerfaceresearch.com When screened against VEGFR-2, a set of 16 lead compounds exhibited strong binding affinities, with docking scores equal to or lower than -8.0 kcal/mol. nih.gov

In the context of antiviral research, these compounds have been tested against the RNA-dependent RNA polymerase (RdRP) of SARS-CoV-2, with binding affinities ranging from -6.9 to -8.5 kcal/mol. universci.com One derivative, in particular, showed a stronger binding affinity (-8.5 kcal/mol) than the reference drug Remdesivir (-8.4 kcal/mol). universci.com Furthermore, against bacterial enzymes like Klebsiella pneumoniae ThiM, docking affinities have been reported in the range of -6.9 to -7.1 kcal/mol. nih.gov Some derivatives have also shown potent inhibitory activity against various cancer cell lines, with IC50 values in the low micromolar range. mdpi.com

| Target | Compound Type | Predicted Binding Affinity | Reference |

|---|---|---|---|

| Estrogen Receptor | 1,3,4-Thiadiazole derivatives | -9.36 kcal/mol (g-score) | biointerfaceresearch.com |

| VEGFR-2 | 1,3,4-Thiadiazole derivatives | ≤ -8.0 kcal/mol (docking score) | nih.gov |

| SARS-CoV-2 RdRP | 1,3,4-Thiadiazole derivatives | -6.9 to -8.5 kcal/mol | universci.com |

| Lung Cancer Target (5ZMA) | Lead Compounds | -11.4 kcal/mol (docking score) | physchemres.org |

| Klebsiella pneumoniae ThiM | 1,3,4-Thiadiazole derivatives | -7.1 kcal/mol (docking score) | nih.gov |

| Human Carbonic Anhydrase I & II | Thiazole-methylsulfonyl derivatives | IC50: 39.16–198.04 μM | nih.gov |

| Various Cancer Cell Lines | 1,3,4-Thiadiazole derivatives | IC50: 0.04 to 23.6 µM | mdpi.com |

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Beyond binding to a target, a successful drug molecule must possess favorable ADME properties to be effective in the body. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with good oral bioavailability and drug-like characteristics.

Computational studies on 1,3,4-thiadiazole derivatives have consistently predicted favorable ADME profiles. nih.gov These analyses often involve calculating a range of physicochemical parameters. For example, a study on a series of antifungal 1,3,4-thiadiazole derivatives calculated properties such as molecular weight (MW), octanol/water partition coefficient (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.com The results indicated good potential for drug-likeness. mdpi.com

Many of these derivatives are predicted to have good human oral absorption. mdpi.com In one study, the in silico percentage of human oral absorption (%HOA) was calculated, with many compounds showing favorable values. mdpi.com Furthermore, these compounds are often found to comply with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule, which suggest good intestinal absorption and bioavailability. nih.gov The prediction of these properties helps to de-risk the progression of compounds into more advanced preclinical and clinical stages of development. researchgate.net

| ADME Parameter | Predicted Finding for 1,3,4-Thiadiazole Derivatives | Reference |

|---|---|---|

| Drug-Likeness | Compounds generally comply with Lipinski's Rule of Five, indicating good drug-like properties. | nih.gov |

| Oral Bioavailability | Often predicted to have good oral bioavailability and intestinal absorption, complying with Veber's Rule. | researchgate.netnih.gov |

| Human Oral Absorption (%HOA) | Calculations predict good absorption after oral administration for many derivatives. | mdpi.com |

| Aqueous Solubility (logS) | Predicted to have adequate solubility for biological activity. | mdpi.com |

| Caco-2 Cell Permeability | In silico models predict permeability, an indicator of intestinal absorption. | mdpi.com |

Vi. Research on Biological Activities and Mechanistic Investigations

Antimicrobial Research

No specific studies on the antibacterial activity of 2-Methanesulfonyl-1,3,4-thiadiazole (B6238070) against Gram-positive or Gram-negative bacteria were found.

No specific studies on the antifungal activity of this compound were found.

Without studies on its antimicrobial activity, there is no information on the potential mechanisms of action of this compound.

No structure-activity relationship studies are available for this compound's antimicrobial effects.

Anticancer and Antiproliferative Research

No specific studies detailing the cytotoxic activity of this compound against any cancer cell lines were identified.

Apoptosis Induction and Cell Cycle Modulation Studies

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated notable effects on programmed cell death, or apoptosis, and the regulation of the cell cycle in cancer cells. For instance, a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to induce apoptosis and cause cell cycle arrest at the G2/M phase in HCT116 colorectal cancer cells. nih.govfarmaceut.org This suggests an interference with the mitotic processes, leading to programmed cell death. prezi.com Similarly, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been shown to induce apoptosis and DNA fragmentation in human breast carcinoma (MCF-7) and human lung carcinoma (A-549) cells. mdpi.com

Further studies on 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds revealed that they can induce cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cells, respectively. mdpi.com The cytotoxic effect of these compounds is attributed to their ability to induce apoptotic cell death, as indicated by a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels. mdpi.com Another study synthesized a series of novel 1,3,4-thiadiazoles and found that specific derivatives induced apoptosis and increased necrotic cells. rsc.org For example, compound 19 significantly increased early apoptosis to 15% and necrotic cells to 15%. rsc.org

In the context of non-small lung carcinoma cells (A549), 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to induce cell cycle arrest in the G0/G1 phase and enhance the expression of p27/Kip1, a cell cycle inhibitor. nih.gov Some 1,3,4-thiadiazole-based conjugates have also been shown to cause an accumulation of cells in the G2/M phase, disrupt the microtubule network, and inhibit tubulin assembly, ultimately leading to apoptosis in HeLa cells. mdpi.com

Interactive Table: Apoptosis and Cell Cycle Modulation by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Effect | Reference |

|---|---|---|---|

| 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative | HCT116 (Colorectal) | Induces apoptosis, G2/M phase arrest | nih.govfarmaceut.org |

| 2-Amino-1,3,4-thiadiazole derivatives | MCF-7 (Breast), A-549 (Lung) | Induces apoptosis and DNA fragmentation | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | HepG2 (Liver), MCF-7 (Breast) | S and G2/M phase arrest, increases Bax/Bcl-2 ratio and caspase 9 | mdpi.com |

| FABT | A549 (Lung) | G0/G1 phase arrest, enhances p27/Kip1 expression | nih.gov |

| 1,3,4-Thiadiazole-based conjugates | HeLa (Cervical) | G2/M phase accumulation, microtubule disruption, apoptosis | mdpi.com |

| Compound 19 (a novel 1,3,4-thiadiazole) | Not specified | Increased early apoptosis (15%) and necrosis (15%) | rsc.org |

Interference with Cellular Signaling Pathways in Cancer Progression

The anticancer effects of 1,3,4-thiadiazole derivatives are often linked to their ability to interfere with crucial cellular signaling pathways involved in cancer progression. One significant target is the MEK/ERK signaling pathway. A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative was found to inhibit the activation of this pathway in HCT116 colorectal cancer cells, mirroring the effects of the known MEK inhibitor U0126. nih.govfarmaceut.org This inhibition of the MEK/ERK pathway is a key mechanism behind the observed anti-proliferative and apoptotic effects. nih.gov

Another critical pathway implicated is the PI3K/Akt/mTOR pathway. Studies on certain 1,3,4-thiadiazole derivatives have shown a significant dose-dependent decrease in the expression of phosphorylated PI3K, Akt, and mTOR proteins in A549 and MDA-MB-231 cancer cells. nih.gov This suggests that the anticancer activity of these compounds may be mediated through the inhibition of this pathway. nih.gov The 2-amino-1,3,4-thiadiazole derivative, FABT, was also found to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in A549 lung carcinoma cells. nih.gov

Furthermore, in silico studies have suggested that the anticancer mechanism of some 1,3,4-thiadiazole derivatives could be linked to the activity of caspase 8. nih.gov Molecular docking simulations have also identified strong binding of certain derivatives to STAT3 and CDK9, suggesting their potential as dual inhibitors of these proteins, which are crucial for cancer cell survival and proliferation. prezi.com

Structure-Activity Relationships for Anticancer Potential

The anticancer efficacy of 1,3,4-thiadiazole derivatives is significantly influenced by their chemical structure, a concept known as structure-activity relationship (SAR). The 1,3,4-thiadiazole ring itself is a crucial pharmacophore, and its substitution pattern plays a vital role in determining the biological activity. nih.gov

It has been observed that introducing an aromatic ring at the 5th position of the 1,3,4-thiadiazole core generally enhances the anticancer effect. nih.gov The specific position and chemical nature of substituents on this aromatic ring, as well as the type of substituent attached to the amino group at the 2nd position, further modulate the efficacy. nih.gov For example, in a series of 2-(phenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole derivatives, the strongest anti-proliferative activity against breast cancer cell lines was exhibited by the compound with a 2-trifluoromethylphenylamino substituent. mdpi.com

The importance of the 1,3,4-thiadiazole scaffold is highlighted by the drastic drop in activity when it is replaced by its bioisostere, the 1,3,4-oxadiazole (B1194373) ring. nih.gov In one study, derivatives with a phenyl, para-tolyl, or para-methoxyphenyl group at the 2-position of the thiadiazole moiety showed favorable anticancer activity. nih.gov Furthermore, the attachment of glycosyl moieties to the 1,3,4-thiadiazole ring has been shown to be very important for activity in certain classes of these compounds. mdpi.com

In Vitro and In Vivo Toxicological Assessments in Model Systems relevant to anticancer research

Toxicological assessments are crucial for evaluating the safety profile of potential anticancer agents. For 1,3,4-thiadiazole derivatives, these studies have been conducted using both in vitro and in vivo models.

In vitro studies on normal cell lines, such as mammalian Vero cells and human fibroblasts, have been used to assess the selectivity of these compounds. mdpi.commdpi.com For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives displayed high selective cytotoxicity towards cancerous cells over normal Vero cells. mdpi.com Similarly, newly synthesized 1,3,4-thiadiazole derivatives showed weaker cytotoxic activity on normal fibroblasts compared to breast cancer cell lines. mdpi.com However, some derivatives have shown toxicity to normal fibroblasts, leading to their exclusion from further investigation. rsc.org

In vivo toxicological studies have been performed in animal models. In one study, a novel 1,3,4-thiadiazole derivative, TH08, was evaluated in Ehrlich ascites carcinoma (EAC)-bearing Swiss albino mice. impactfactor.org While the compound showed slight toxicity during treatment, the hematological and biological parameters almost returned to normal after therapy. impactfactor.org Another study using the invertebrate model Daphnia magna revealed no significant toxicity from a specific sulfonylated thiadiazole derivative, with no lethal effects observed even at high concentrations. prezi.comnih.gov However, some 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol (B1676161) showed alterations in liver enzyme levels in non-infected mice. nih.gov An in vivo radioactive tracing study of one compound demonstrated its ability to target sarcoma cells in a tumor-bearing mouse model, highlighting its potential for targeted therapy. mdpi.com

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Inhibition Research (e.g., hCA I, hCA II)

Derivatives of 1,3,4-thiadiazole have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes. Specifically, sulfonamide derivatives of 1,3,4-thiadiazole have shown potent inhibition against various CA isozymes, including human carbonic anhydrase I (hCA I) and II (hCA II). nih.gov

These sulfonamides have demonstrated inhibition constants in the nanomolar to sub-nanomolar range against hCA II and other isozymes. nih.gov The antitumor action of these compounds is thought to be, at least in part, due to the inhibition of tumor-associated CA isozymes like CA IX and CA XII. nih.gov A series of aromatic and heterocyclic sulfonamides, including derivatives of 2-amino-1,3,4-thiadiazole-5-sulfonamide, have been assayed for their inhibitory effects on purified hCA I and hCA II. researchgate.net

The inhibition of CAs by these compounds is a promising strategy for various therapeutic applications, including cancer and infectious diseases. For instance, 1,3,4-thiadiazole-based CA inhibitors have been evaluated for the gut decolonization of vancomycin-resistant enterococci (VRE), demonstrating superior efficacy compared to the standard drug linezolid (B1675486) in a mouse model. nih.govresearchgate.net

Interactive Table: Inhibition of Carbonic Anhydrase by 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Potency | Potential Application | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole-2-sulfonamide derivatives | hCA II, hCA IV, CA IX, CA XII | Inhibition constants in the 10⁻⁸–10⁻⁹ M range | Anticancer | nih.gov |

| 2-Amino-1,3,4-thiadiazole-5-sulfonamide derivatives | hCA I, hCA II | Not specified | Not specified | researchgate.net |

| 1,3,4-Thiadiazole CA inhibitors | Enterococcal CAs | Not specified | VRE gut decolonization | nih.govresearchgate.net |

Acetylcholinesterase (AChE) Inhibition Research

Derivatives of 1,3,4-thiadiazole have also emerged as promising inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Several studies have reported the synthesis and evaluation of novel 1,3,4-thiadiazole-based compounds as AChE inhibitors. nih.gov In one study, new (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds were synthesized, and most of them acted as AChE inhibitors in vitro, with IC₅₀ values ranging from over 500 to 0.053 μM. nih.gov Kinetic studies revealed a mixed-type of AChE inhibition for the most potent compound. nih.gov

Another study focused on drug-1,3,4-thiadiazole conjugates and found them to be potent, mixed-type inhibitors of AChE, with some derivatives showing significantly higher activity than the reference drug neostigmine. nih.govmdpi.com A series of benzamide (B126) derivatives bearing a 1,3,4-thiadiazole nucleus also demonstrated remarkable anticholinesterase activity, with some compounds exhibiting potency in the nanomolar range, exceeding that of the reference drug donepezil. tbzmed.ac.ir Furthermore, hybrids of thiazolidin-4-ones and 1,3,4-thiadiazole have been synthesized and identified as a potential new class of AChE inhibitors. biointerfaceresearch.com

Anti-inflammatory Research

The anti-inflammatory potential of this compound derivatives has been a significant area of investigation. These studies often focus on the inhibition of key inflammatory mediators and pathways.

A notable aspect of the anti-inflammatory research on this compound derivatives is their ability to inhibit cyclooxygenase (COX) enzymes. The selective inhibition of COX-2 over COX-1 is a highly sought-after characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.

Studies have demonstrated that certain compounds incorporating the 1,3,4-thiadiazole ring exhibit significant COX-2 inhibitory activity. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing promising selective COX-2 inhibition. The presence of the sulfonamide moiety, often linked to the thiadiazole core, is a common feature in many selective COX-2 inhibitors, such as the commercial drug celecoxib. This has inspired the design of thiadiazole-based compounds that mimic this structural motif.

The anti-inflammatory effects of this compound derivatives are primarily attributed to their inhibition of the COX enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation, pain, and fever. The methanesulfonyl group (CH3SO2) is a strong electron-withdrawing group that can enhance the acidity of an adjacent N-H group in a sulfonamide linkage, a feature often important for binding to the active site of COX-2.

Molecular docking studies have provided further insights into the binding modes of these compounds within the COX-2 active site. These studies suggest that the thiadiazole ring and the methanesulfonyl group can form crucial interactions with amino acid residues in the enzyme's binding pocket, contributing to their inhibitory potency and selectivity.

Central Nervous System (CNS) Activity Research

The versatile scaffold of this compound has also been explored for its potential to modulate central nervous system activity, leading to the discovery of compounds with anticonvulsant, antidepressant, and anxiolytic properties.

A significant body of research has focused on the anticonvulsant properties of 1,3,4-thiadiazole derivatives. The structural features of these compounds, particularly the presence of a sulfonamide group, bear resemblance to established carbonic anhydrase inhibitors like acetazolamide, which also exhibit anticonvulsant effects.

Several studies have reported the synthesis of novel 2,5-disubstituted-1,3,4-thiadiazole derivatives and their evaluation in animal models of epilepsy. These investigations have identified compounds with significant anticonvulsant activity, often comparable to or even exceeding that of standard antiepileptic drugs. The proposed mechanism for this activity frequently involves the inhibition of brain carbonic anhydrase isoforms.

In addition to their anticonvulsant effects, derivatives of 1,3,4-thiadiazole have been investigated for their potential as antidepressant and anxiolytic agents. These studies often employ behavioral models in rodents, such as the forced swim test and the elevated plus-maze, to assess these activities.

Research has indicated that certain compounds from this class exhibit antidepressant-like and anxiolytic-like effects. The mechanisms underlying these activities are still under investigation but may involve the modulation of various neurotransmitter systems or enzymatic pathways within the central nervous system. The structural diversity achievable with the 1,3,4-thiadiazole core allows for the fine-tuning of pharmacological properties to target specific CNS disorders.

Structure-Activity Relationships for CNS Modulation

Derivatives of the 1,3,4-thiadiazole scaffold have been investigated for their potential to modulate the central nervous system (CNS), with research pointing to specific structural features that influence their activity. For a compound to be effective in the CNS, it must be able to cross the blood-brain barrier. Predictive models for new thiazolylhydrazone derivatives, which are structurally related to thiadiazoles, have shown that these compounds can possess satisfactory drug-like characteristics and the potential to exceed this barrier. mdpi.com

Molecular modeling and binding affinity studies have provided insights into how these compounds interact with CNS targets. For instance, in the context of adenosine (B11128) A3 receptor antagonists, the specific arrangement of atoms in the thiadiazole ring is crucial. A comparison between two regioisomers, a 1,2,4-thiadiazole (B1232254) and a 1,3,4-thiadiazole derivative, revealed a dramatic difference in binding affinity, with the 1,2,4-isomer being significantly more potent. nih.gov Molecular docking studies suggested that the more potent isomer could form favorable hydrogen bonds within the receptor's binding pocket, an interaction that was absent for the 1,3,4-isomer. nih.gov This highlights the critical role of the heteroatom arrangement within the five-membered ring for specific CNS receptor targeting.

Furthermore, research into small molecule agonists for receptors like the human secretin receptor has identified the 1,3,4-thiadiazole class as a promising scaffold. nih.gov Systematic modifications of this scaffold, particularly substitutions on the phenyl rings attached to the thiadiazole core, have been explored to understand the steric and electronic effects on agonist activity. nih.gov

| Structural Feature | Impact on CNS Activity | Reference |

|---|---|---|

| Thiazolylhydrazone Moiety | Predicted to have satisfactory drug-like characteristics and ability to cross the blood-brain barrier. | mdpi.com |

| Isomeric Form (1,2,4- vs. 1,3,4-thiadiazole) | The 1,2,4-thiadiazole isomer showed significantly higher binding affinity for the human adenosine A3 receptor due to favorable hydrogen bonding. | nih.gov |

| Substitutions on Phenyl Rings | Systematic evaluation of steric and electronic effects of substitutions on phenyl rings attached to the 1,3,4-thiadiazole core influences agonist activity at the human secretin receptor. | nih.gov |

Antioxidant Activity Research

The 1,3,4-thiadiazole nucleus is a component of various compounds that have demonstrated notable antioxidant properties. This activity is often attributed to the ability of these molecules to act as free radical scavengers. chemmethod.com

Research has shown that the antioxidant capacity of 1,3,4-thiadiazole derivatives can be significantly influenced by the nature of the substituents attached to the heterocyclic ring. The presence of electron-donating groups, such as amino (-NH2), methoxy (B1213986) (-OCH3), and hydroxyl (-OH), has been found to enhance antioxidant activity. chemmethod.com In a study of thiazolidinone derivatives of 1,3,4-thiadiazole, compounds featuring phenyl-functionalized benzylidene and amino-carbonyl domains exhibited antioxidant effects. nih.gov

Specific derivatives have shown promising results in various antioxidant assays. For example, in a series of newly synthesized thiazolidinone derivatives linked to a 1,3,4-thiadiazole ring, compounds TZD 3 and TZD 5 displayed exciting DPPH radical scavenging activity, with IC50 values of 28.00µM and 27.50µM, respectively, which were comparable to the standard, ascorbic acid (IC50 value of 29.2µM). researchgate.net Another study highlighted a derivative incorporating an adamantane (B196018) ring, which showed excellent DPPH radical scavenging activity. nih.gov Similarly, a thiazolidin-4-one derivative bearing a 4-hydroxyphenyl group and a 4-methoxyphenyl-1,3,4-thiadiazole moiety was identified as a potent antioxidant, with an IC50 value of 22.3 µM, significantly better than the reference ascorbic acid (IC50 = 111.6 µM). mdpi.com

| Derivative Class | Key Findings | Reference |

|---|---|---|

| Thiazolidinone derivatives | Compounds TZD 3 and TZD 5 showed promising DPPH scavenging activity (IC50 = 28.00µM and 27.50µM). | researchgate.net |

| Amide derivatives of 2-amino-1,3,4-thiadiazole | A compound with an adamantane ring displayed excellent DPPH radical scavenging activity. | nih.gov |

| Thiazolidin-4-one derivatives | A derivative with 4-hydroxyphenyl and 4-methoxyphenyl-1,3,4-thiadiazole moieties was found to be a potent antioxidant (IC50 = 22.3 µM). | mdpi.com |

| General 1,3,4-thiadiazole derivatives | The presence of electron-donating groups (e.g., -OH, -OCH3, -NH2) enhances antioxidant properties. | chemmethod.com |

| Thiazolidinone derivatives | Phenyl-functionalized benzylidene and amino-carbonyl domains correlated with antioxidant activity. | nih.gov |

Other Biological Activities Under Investigation

Beyond CNS modulation and antioxidant effects, the 1,3,4-thiadiazole scaffold is being explored for other therapeutic applications, including antiviral and antiparasitic activities.

The 1,3,4-thiadiazole ring is recognized as a "privileged structure" in antiviral research, serving as a versatile framework for the development of new therapeutic agents. nih.govarkat-usa.org Its bioisosteric relationship with pyrimidine (B1678525), a fundamental component of nucleic acids, may contribute to its antiviral potential. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights for designing more potent antiviral compounds. For instance, in a series of 2-amino-1,3,4-thiadiazole derivatives tested for anti-HIV-1 activity, the introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on an N-aryl substituent was found to enhance antiviral potency compared to the unsubstituted version. nih.gov

Researchers have synthesized and tested numerous 1,3,4-thiadiazole derivatives against a variety of viruses. One study reported a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives, with one compound (E2) demonstrating excellent protective activity against the Tobacco Mosaic Virus (TMV), surpassing the efficacy of the commercial agent ningnanmycin. mdpi.com Other research has identified 1,3,4-thiadiazole derivatives with inhibitory activity against viruses such as the West Nile virus and Dengue virus. arkat-usa.org The 2-amino-1,3,4-thiadiazole moiety, in particular, is considered a promising scaffold for the development of new antiviral drugs. nih.govresearchgate.net

| Derivative Type | Target Virus | Key Findings | Reference |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole derivatives with N-aryl groups | HIV-1 | Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the aryl ring enhanced antiviral activity. | nih.gov |

| 1-Phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives | Tobacco Mosaic Virus (TMV) | Compound E2 (EC50 = 203.5 µg/mL) showed better protective activity than the commercial agent ningnanmycin. | mdpi.com |

| Pyrrolyl-1,3,4-thiadiazole derivatives | West Nile Virus, Dengue Virus | Showed antiviral activity against these viruses. | arkat-usa.org |

| General 2-Amino-1,3,4-thiadiazole derivatives | Various viral strains | Considered promising prototypes for the development of new antiviral drugs. | nih.govresearchgate.net |

The search for new, effective, and safe antiparasitic agents has led researchers to investigate 1,3,4-thiadiazole derivatives, particularly against protozoan parasites like Leishmania. nih.gov Leishmaniasis is a significant health problem in many parts of the world, and the need for new treatments is urgent due to issues with current therapies, including drug resistance. nih.govnih.gov

The thiadiazole ring possesses properties that make it an attractive scaffold for antiparasitic drug design. The presence of a sulfur atom increases lipophilicity, which, combined with the mesoionic character of some thiadiazoles, can lead to good oral absorption and cell permeability. nih.gov

Promising results have been observed in preclinical studies. A study on 1,3,4-thiadiazolium-2-aminide compounds demonstrated that two derivatives, MI-4-OCH3 and MI-4-NO2, effectively controlled the progression of both cutaneous and visceral leishmaniasis in a murine model. nih.gov Notably, the MI-4-NO2 compound showed the greatest activity across different infection models and administration routes without producing toxicological effects. nih.gov The 2-amino-1,3,4-thiadiazole moiety is frequently highlighted as a key structural element in compounds with antileishmanial activity, with many reported derivatives being considered valuable lead compounds for the development of future antiparasitic drugs. researchgate.netnih.gov

| Compound/Derivative Class | Parasite | Key Research Findings | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazolium-2-aminides (MI-4-OCH3 and MI-4-NO2) | Leishmania infantum, Leishmania amazonensis | Effectively contained the progression of cutaneous and visceral leishmaniasis in mice. MI-4-NO2 was the most active compound. | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | Leishmania spp. | Considered lead compounds for synthesizing new antileishmanial agents due to favorable physicochemical properties. | nih.gov |

| 2-Amino-1,3,4-thiadiazole derivatives | Various parasites | Identified as a promising scaffold for developing antiparasitic drugs. | researchgate.net |

Lack of Specific Research Data on this compound in Agrochemical Applications

Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research data concerning the agrochemical applications of the chemical compound This compound . While extensive information is available for the broader class of 1,3,4-thiadiazole derivatives, which are known to exhibit a range of biological activities, specific studies detailing the insecticidal, herbicidal, plant growth regulating, and fungicidal properties of this compound, as required by the specified outline, could not be located.

The performed searches aimed to identify detailed research findings, including data on its efficacy against agricultural pests such as Spodoptera littoralis and Aonidiella aurantii, its mechanism of action regarding acetylcholinesterase inhibition, its potential for herbicide development, its role in plant growth regulation, and its applications as a fungicide in agriculture.

The search results did yield information on various other derivatives of 1,3,4-thiadiazole, highlighting the general interest in this class of compounds within agrochemical research. For instance, studies on N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have shown insecticidal activity against Spodoptera littoralis, and other research has explored the acetylcholinesterase inhibitory potential of different thiadiazole compounds. Similarly, the herbicidal, plant growth regulating, and fungicidal activities of numerous 1,3,4-thiadiazole derivatives have been investigated.

Viii. Emerging Applications in Material Science and Other Fields

Role as Versatile Building Blocks in Organic Synthesis

The 1,3,4-thiadiazole (B1197879) core is a fundamental component in the synthesis of a wide array of heterocyclic compounds. nih.gov The reactivity of substituents at the 2- and 5-positions of the thiadiazole ring largely dictates its utility as a synthetic intermediate. Halogenated 1,3,4-thiadiazoles, for instance, are known to be important precursors where the halogen atom is readily displaced by nucleophiles. nih.gov This reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms in the ring, which decreases the electron density at the carbon atoms, making them susceptible to nucleophilic attack. nih.govresearchgate.net

In this context, 2-Methanesulfonyl-1,3,4-thiadiazole (B6238070) serves as an exceptionally versatile building block. The methanesulfonyl group (CH₃SO₂) is a powerful electron-withdrawing group and an excellent leaving group, far superior to halogens in many instances. This characteristic facilitates facile nucleophilic substitution reactions at the C2 position. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the methanesulfonyl group, allowing for the introduction of diverse functional groups onto the thiadiazole ring. This property is instrumental in the construction of more complex molecules with desired electronic and steric properties.

The general synthetic utility is the cyclization of thiosemicarbazide (B42300) derivatives to form the 1,3,4-thiadiazole ring. nih.govorganic-chemistry.org Once the core is formed, the introduction and subsequent displacement of a methanesulfonyl group at the 2-position opens a gateway to a plethora of derivatives. For example, the reaction of this compound with various amines can lead to the synthesis of a library of 2-amino-1,3,4-thiadiazole (B1665364) derivatives, which are themselves valuable in pharmaceutical and material science applications. nih.gov

Table 1: Reactivity of 2-Substituted 1,3,4-Thiadiazoles in Nucleophilic Substitution

| Substituent at C2 | Leaving Group Ability | Reactivity with Nucleophiles | Potential Products |

| -SO₂CH₃ (Methanesulfonyl) | Excellent | High | 2-Amino-, 2-Alkoxy-, 2-Thioether-1,3,4-thiadiazoles |

| -Cl (Chloro) | Good | Moderate to High | 2-Amino-, 2-Alkoxy-, 2-Thioether-1,3,4-thiadiazoles |

| -Br (Bromo) | Good | Moderate to High | 2-Amino-, 2-Alkoxy-, 2-Thioether-1,3,4-thiadiazoles |

| -NH₂ (Amino) | Poor | Low (requires activation) | Limited substitution products |

This table is generated based on established principles of organic chemistry reactivity.

Potential in Dyes and Photographic Materials

The 1,3,4-thiadiazole nucleus is a known chromophore and has been incorporated into various dye structures, particularly azo dyes. nih.govmdpi.com Azo dyes containing the 1,3,4-thiadiazole fragment are of interest due to their potential for vibrant colors and good fastness properties. nih.gov These dyes are typically synthesized by diazotizing a 2-amino-5-substituted-1,3,4-thiadiazole and subsequently coupling it with a suitable coupling component like aniline (B41778) or phenol (B47542) derivatives. nih.govmdpi.com

While direct synthesis of dyes using this compound is not widely reported, its role as a precursor is highly probable. The methanesulfonyl derivative can be readily converted to the corresponding 2-amino-1,3,4-thiadiazole, which is the key starting material for many thiadiazole-based azo dyes. mdpi.com

Furthermore, the strong electron-withdrawing nature of the methanesulfonyl group can be exploited to tune the electronic properties of a dye molecule. By incorporating this compound into a larger conjugated system, it can act as a potent acceptor unit. This donor-acceptor architecture is crucial in the design of modern functional dyes, including those for non-linear optics and organic light-emitting diodes (OLEDs). mdpi.com The absorption and emission wavelengths of such dyes can be finely adjusted by modifying the substituents on the thiadiazole ring.

Information regarding the specific application of this compound in photographic materials is limited in publicly available literature. However, heterocyclic compounds, in general, have been used as sensitizers and stabilizers in photographic emulsions. The ability of the thiadiazole ring to interact with metal surfaces (like silver halides) suggests a potential role in this area.

Table 2: Examples of Azo Dyes Derived from 2-Amino-1,3,4-thiadiazole Precursors

| 2-Amino-1,3,4-thiadiazole Precursor | Coupling Component | Resulting Azo Dye Structure |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Aniline | 2-(Phenylazo)-5-phenyl-1,3,4-thiadiazole |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | N,N-Dimethylaniline | 2-((4-(Dimethylamino)phenyl)azo)-5-(4-nitrophenyl)-1,3,4-thiadiazole |

| 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole | Phenol | 2-((4-Hydroxyphenyl)azo)-5-(4-methoxyphenyl)-1,3,4-thiadiazole |

This table is based on synthetic routes described in the literature for analogous compounds. nih.govmdpi.com

Research into Corrosion Inhibition

The corrosion of metals, particularly steel in acidic environments, is a significant industrial problem. Organic compounds containing heteroatoms like nitrogen and sulfur have been extensively studied as corrosion inhibitors. mdpi.comnih.gov The 1,3,4-thiadiazole ring, with its two nitrogen atoms and a sulfur atom, is an excellent candidate for this application. These heteroatoms can readily adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. mdpi.com

Several studies have demonstrated the effectiveness of 2-substituted-1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic solutions. mdpi.comnih.govnih.gov The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the substituent on the thiadiazole ring. The adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. nih.gov

While specific studies on this compound are not prevalent, research on analogous compounds provides strong evidence for its potential as a corrosion inhibitor. The presence of the sulfur atom in the sulfonyl group, in addition to the heteroatoms in the ring, could enhance the adsorption process on the metal surface. The lone pair of electrons on the nitrogen and sulfur atoms can interact with the vacant d-orbitals of iron atoms, leading to the formation of a stable, protective film. Studies on similar compounds have shown that they act as mixed-type inhibitors, meaning they retard both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.gov

Table 3: Corrosion Inhibition Efficiency of Various 2-Substituted 1,3,4-Thiadiazole Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Reference |

| 2-(1,3,4-Thiadiazole-2-yl)pyrrolidine | 0.5 | 94.6 | nih.govnih.gov |

| 2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.29 | ~90 | mdpi.com |

| 5-Amino-1,3,4-thiadiazole-2-thiol | 0.5 | >90 | researchgate.net |

This table presents data for compounds structurally related to this compound to illustrate the general efficacy of this class of compounds as corrosion inhibitors.

Ix. Future Research Directions for 2 Methanesulfonyl 1,3,4 Thiadiazole and Its Derivatives

Exploration of Novel Synthetic Pathways and Methodologies

Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing 2-methanesulfonyl-1,3,4-thiadiazole (B6238070) and its analogs. While traditional methods for creating the 1,3,4-thiadiazole (B1197879) ring are well-established, often involving the cyclization of thiosemicarbazide (B42300) derivatives with reagents like concentrated sulfuric acid or phosphorus oxychloride, these can be harsh and generate significant waste. tandfonline.comrsc.orgchemmethod.comresearchgate.net

Emerging "green chemistry" approaches are a key direction. mdpi.comresearchgate.net These methodologies aim to reduce reaction times, minimize the use of hazardous solvents, and improve yields. nanobioletters.comnih.gov Techniques such as microwave-assisted synthesis and ultrasonication have already demonstrated success in producing thiadiazole derivatives with yields ranging from 75-90% in significantly less time than conventional methods. nanobioletters.combenthamdirect.com The development of novel, recyclable catalysts and the use of solvent-free or aqueous reaction conditions are also critical areas for exploration. mdpi.combepls.com

| Methodology | Key Advantages | Reported Yields | Relevant Findings |

|---|---|---|---|

| Conventional Heating (e.g., with H₂SO₄, POCl₃) | Well-established and understood reaction mechanisms. | Variable | Often requires harsh conditions, long reaction times, and can produce significant waste. tandfonline.comrsc.org |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often improved yields, and lower energy consumption. benthamdirect.com | 85-90% nanobioletters.com | Considered an efficient and sustainable technique for synthesizing heterocyclic compounds. benthamdirect.com |

| Ultrasonication | Enhanced reaction rates and yields through acoustic cavitation. | 75-80% nanobioletters.com | A valuable green chemistry approach that is less energy-intensive than conventional heating. nanobioletters.com |

| Green Catalysis (e.g., Molecular Iodine) | Uses environmentally benign, often recyclable catalysts, reducing hazardous waste. | Moderate to Good mdpi.com | Represents a move towards more sustainable chemical manufacturing processes. mdpi.comnih.gov |

Advanced Structure-Based Drug Design and Target Identification

The thiadiazole scaffold is known to interact with a multitude of biological targets, making it a fertile ground for drug discovery. researchgate.netontosight.ai Future research on this compound will heavily rely on advanced computational techniques for structure-based drug design and identifying novel protein targets. The mesoionic character of the thiadiazole ring allows its derivatives to readily cross cellular membranes and engage with biological targets. nih.gov